molecular formula C6H6O3 B170653 2-(Furan-3-yl)acetic acid CAS No. 123617-80-1

2-(Furan-3-yl)acetic acid

Cat. No.: B170653
CAS No.: 123617-80-1
M. Wt: 126.11 g/mol
InChI Key: UUUYAVXPERPSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-3-yl)acetic acid is an organic compound characterized by the presence of a furan ring attached to an acetic acid moiety The furan ring is a five-membered aromatic ring containing one oxygen atom and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Furan-3-yl)acetic acid can be synthesized through several methods. One common approach involves the reaction of furan with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of biomass-derived furan compounds. Furfural, a key intermediate obtained from agricultural waste, can be converted to this compound through a series of chemical transformations, including oxidation and subsequent carboxylation .

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: Reduction of the furan ring can yield tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Furan-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving furan derivatives.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

    Furan-2-carboxylic acid: Similar in structure but with the carboxyl group directly attached to the furan ring.

    Furan-3-carboxylic acid: Another furan derivative with the carboxyl group at the 3-position.

    Furan-2,5-dicarboxylic acid: Contains two carboxyl groups at the 2 and 5 positions of the furan ring.

Uniqueness: 2-(Furan-3-yl)acetic acid is unique due to the presence of the acetic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for diverse chemical modifications and enhances its potential for various applications .

Properties

IUPAC Name

2-(furan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUYAVXPERPSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356004
Record name 2-(furan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123617-80-1
Record name 2-(furan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Furan-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Furan-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Furan-3-yl)acetic acid
Reactant of Route 3
2-(Furan-3-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(Furan-3-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(Furan-3-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(Furan-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.